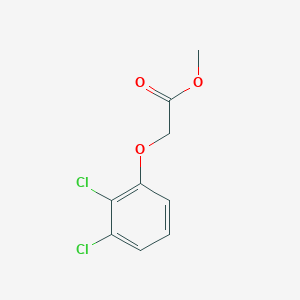

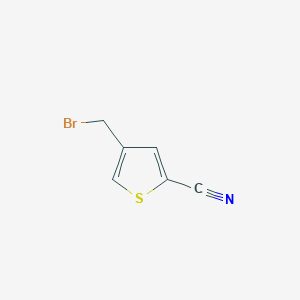

4-(Bromomethyl)thiophene-2-carbonitrile

概要

説明

Synthesis Analysis

The synthesis of thiophene derivatives, such as “4-(Bromomethyl)thiophene-2-carbonitrile”, often involves heterocyclization of various substrates . For instance, fully substituted thiophene-2,4-diamines can be synthesized by the self-condensation reaction of tertiary thioamides in the presence of molecular iodine as a catalyst and potassium carbonate as the base .Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)thiophene-2-carbonitrile” is represented by the formula C6H4BrNS. The compound has a bromomethyl group attached to the 4-position of the thiophene ring and a carbonitrile group attached to the 2-position.科学的研究の応用

Synthesis of New Heterocyclic Systems : This compound is used in the synthesis of heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, through a process involving the reaction of methyl 2-(bromomethyl)thiophene-3-carboxylates with substituted 2-hydroxybenzonitriles (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

Creation of Spiro-linked Tetrahydropyran and Pyrimidine Rings : The compound is instrumental in the formation of novel derivatives containing spiro-linked tetrahydropyran and pyrimido[1,2-b]isoquinoline fragments by reacting with various acids and esters (Kisel, Kostyrko, Platonov, & Kovtunenko, 2002).

Synthesis of Polycyclic Compounds : It is used in the generation of reactive annellated dienes, which are essential in the synthesis of polycyclic compounds through [4+2] cycloaddition reactions (Dyker & Kreher, 1988).

Formation of Isoxazolines via 1,3-Dipolar Cycloaddition : Thiophene-3-carbonitrile N-oxides, including those with alkylthio and alkylsulfonyl groups, can undergo 1,3-dipolar cycloaddition to form isoxazolines (Krayushkin, Kalik, Zav’yalova, & Bogdanov, 1988).

Electrochemical Studies : The compound plays a role in electrochemical studies, such as the investigation of the reductive cleavage of carbon–bromine bonds, which has implications in understanding various chemical processes (Prasad & Sangaranarayanan, 2005).

Photophysical and Electrochemical Properties of Thiophene-Based Compounds : It is used in the study of thiophene-based imine compounds to understand their structural, electrochemical, photophysical, and thermal properties (Yildiz, Kose, Tümer, Purtas, & Tümer, 2017).

Synthesis of Bulk-Heterojunction Solar Cells : This chemical is part of the synthesis of small molecules for solution-processable bulk-heterojunction solar cells, highlighting its role in renewable energy technologies (Gupta, Ali, Gao, Singh, Bilić, Watkins, Bach, & Evans, 2015).

Synthesis of Azo Benzo[b]thiophene Derivatives for Dyes : It has applications in the synthesis of azo benzo[b]thiophene derivatives, which are used as disperse dyes, indicating its significance in the textile industry (Sabnis & Rangnekar, 1989).

Safety And Hazards

“4-(Bromomethyl)thiophene-2-carbonitrile” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

将来の方向性

Thiophene derivatives, including “4-(Bromomethyl)thiophene-2-carbonitrile”, have potential applications in various fields. For instance, they can be used as electrolyte additives to improve the performance of lithium-ion batteries . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

特性

IUPAC Name |

4-(bromomethyl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNS/c7-2-5-1-6(3-8)9-4-5/h1,4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUZLOPAPSNDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)thiophene-2-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。